Navarixin

Übersicht

Beschreibung

Navarixin is a small-molecule antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). It has been investigated for its potential therapeutic applications in various inflammatory diseases and cancers. This compound works by inhibiting the activity of CXCR2, which plays a crucial role in the recruitment and activation of neutrophils, a type of white blood cell involved in inflammation and immune responses .

Vorbereitungsmethoden

The synthesis of Navarixin involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final productThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound with consistent quality .

Analyse Chemischer Reaktionen

Navarixin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions of this compound can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Typical reagents for substitution include halogens and nucleophiles.

Cyclization: Cyclization reactions involve the formation of ring structures within the this compound molecule. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Wissenschaftliche Forschungsanwendungen

Oncology Applications

Navarixin's primary focus in recent research has been its potential use in cancer therapy, particularly in combination with immune checkpoint inhibitors like pembrolizumab.

1.1 Mechanism of Action

this compound inhibits the CXCR2 receptor, which is implicated in recruiting myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment. MDSCs are known to suppress anti-tumor immune responses, thus their inhibition may enhance the efficacy of immunotherapies. Preclinical studies indicate that this compound can:

- Enhance T cell entry into tumors.

- Suppress metastasis.

- Improve sensitivity to PD-1 blockade therapies .

1.2 Clinical Trials

A Phase II clinical trial (NCT03473925) evaluated this compound in combination with pembrolizumab for patients with advanced solid tumors, including:

- Non-small cell lung cancer (NSCLC)

- Castration-resistant prostate cancer (CRPC)

- Microsatellite-stable colorectal cancer (MSS CRC)

The study aimed to assess the pharmacodynamics by measuring absolute neutrophil counts (ANC) and evaluating response rates to the combination therapy. Initial results suggested that while safety and tolerability were manageable, the efficacy was not sufficient to warrant further development in these indications .

1.3 Case Studies

- Prostate Cancer : In preclinical models, this compound reversed enzalutamide resistance and inhibited tumor growth .

- Colorectal Cancer : Studies indicated that this compound could significantly inhibit tumor growth and colony formation in CRC models .

- Triple-Negative Breast Cancer : this compound induced apoptosis in malignant cells, showcasing its potential across various cancer types .

Respiratory Applications

This compound was initially investigated for treating chronic obstructive pulmonary disease (COPD) and asthma.

2.1 COPD

In a pivotal Phase II trial, this compound demonstrated a statistically significant improvement in forced expiratory volume (FEV) among patients with moderate to severe COPD who were current smokers. However, treatment was associated with grade 2 neutropenia, leading to discontinuation of further development for this indication due to modest benefits observed .

2.2 Asthma

this compound showed trends toward clinical significance in asthma studies but ultimately did not lead to substantial improvements over placebo .

Pharmacological Profile

This compound has a high affinity for CXCR2 with Kd values indicating potent binding capabilities:

| Target | Kd Value | Condition |

|---|---|---|

| CXCR1 | 41 nM | Antagonist |

| CXCR2 | 0.20 nM | Antagonist |

This pharmacological profile supports its potential utility across various therapeutic areas, particularly where inflammation plays a crucial role .

Wirkmechanismus

Navarixin exerts its effects by binding to the CXCR2 receptor, thereby blocking the interaction between CXCR2 and its ligands. This inhibition prevents the activation and recruitment of neutrophils to sites of inflammation, reducing the inflammatory response. The molecular targets of this compound include the CXCR2 receptor and its associated signaling pathways, which are involved in the regulation of immune cell migration and activation .

Vergleich Mit ähnlichen Verbindungen

Navarixin is part of a class of compounds known as CXCR2 antagonists. Similar compounds include:

Danirixin: Another CXCR2 antagonist with a different chemical structure.

Reparixin: A CXCR2 antagonist that also targets the CXCR1 receptor.

This compound is unique in its specific binding affinity and selectivity for the CXCR2 receptor, making it a valuable tool for studying the role of CXCR2 in disease and for developing targeted therapies .

Biologische Aktivität

Navarixin, also known as MK-7123 or SCH-527123, is a small-molecule antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). Initially developed for non-oncology indications such as chronic obstructive pulmonary disease (COPD) and asthma, this compound has recently been explored for its potential anti-tumor effects in various cancers, particularly in combination with immune checkpoint inhibitors like pembrolizumab.

This compound functions by inhibiting CXCR2, a receptor implicated in tumor progression, immune evasion, and inflammation. By blocking this receptor, this compound aims to reduce the recruitment of myeloid-derived suppressor cells (MDSCs) and neutrophils to the tumor microenvironment, potentially enhancing the efficacy of other therapies such as PD-1 inhibitors.

Preclinical Findings

-

Tumor Growth Inhibition :

- In preclinical models, this compound has demonstrated the ability to inhibit tumor growth in various cancers including:

- Castration-resistant prostate cancer (CRPC) : this compound reversed neuroendocrine lineage plasticity and enzalutamide resistance, suggesting it may enhance the effectiveness of existing therapies .

- Colorectal cancer (CRC) and melanoma : Studies showed significant tumor growth inhibition when this compound was administered .

- Triple-negative breast cancer and pancreatic ductal adenocarcinoma : this compound inhibited colony formation in vitro .

- In preclinical models, this compound has demonstrated the ability to inhibit tumor growth in various cancers including:

- Immunomodulatory Effects :

Phase II Study with Pembrolizumab

A notable clinical trial investigated the combination of this compound with pembrolizumab in patients with advanced solid tumors. Here are key findings from this study:

- Study Design :

- Efficacy Results :

- Safety Profile :

Summary Table of Clinical Findings

| Parameter | This compound + Pembrolizumab | Notes |

|---|---|---|

| Total Patients | 105 | Enrolled across multiple sites |

| Objective Response Rate (ORR) | CRPC: 5%, MSS CRC: 2.5%, NSCLC: 0% | Low efficacy observed |

| Median Progression-Free Survival | 1.8–2.4 months | No evidence of dose-response relationship |

| Treatment-Related Adverse Events | 67% | Included serious toxicities |

| Discontinuation due to Adverse Events | 7% |

Case Study Insights

In a preclinical setting, this compound combined with Xtandi (enzalutamide) showed enhanced tumor shrinkage compared to either agent alone in models of CRPC. This suggests that CXCR2 antagonism may play a critical role in overcoming resistance mechanisms associated with neuroendocrine differentiation in prostate cancer .

Clinical Observations

Despite promising preclinical data, clinical trials have faced challenges demonstrating significant efficacy for this compound as a monotherapy or in combination therapies. Ongoing research is necessary to explore its full potential and optimize treatment strategies.

Eigenschaften

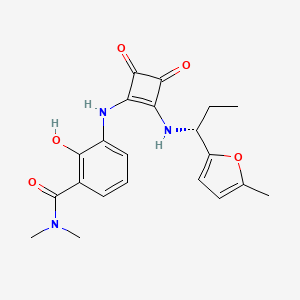

IUPAC Name |

2-hydroxy-N,N-dimethyl-3-[[2-[[(1R)-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5/c1-5-13(15-10-9-11(2)29-15)22-16-17(20(27)19(16)26)23-14-8-6-7-12(18(14)25)21(28)24(3)4/h6-10,13,22-23,25H,5H2,1-4H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIUEIPPLAFSDF-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.